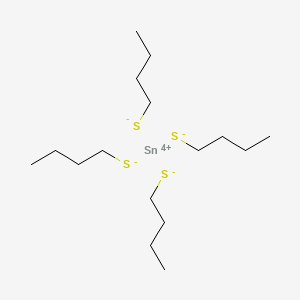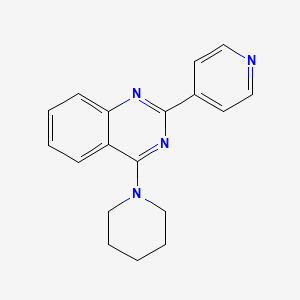
4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with piperidine and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently. The use of automated reactors and advanced purification methods like chromatography can further enhance the production process .
化学反応の分析
Types of Reactions
4-piperidin-1-yl-2-pyridin-4-ylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
科学的研究の応用
4-piperidin-1-yl-2-pyridin-4-ylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-piperidin-1-yl-2-pyridin-4-ylquinazoline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinone, which also exhibit significant biological activities.
Pyridine derivatives: These include compounds like pyridoxine and niacin, which are essential in various biochemical processes.
Uniqueness
4-piperidin-1-yl-2-pyridin-4-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties with a quinazoline core makes it a versatile compound for various applications .
特性
分子式 |
C18H18N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4-piperidin-1-yl-2-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C18H18N4/c1-4-12-22(13-5-1)18-15-6-2-3-7-16(15)20-17(21-18)14-8-10-19-11-9-14/h2-3,6-11H,1,4-5,12-13H2 |
InChIキー |
ADWTWBGYGXEQOR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


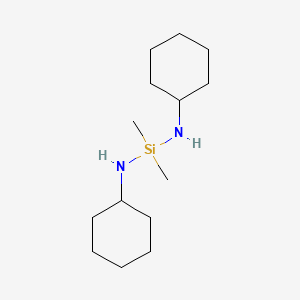
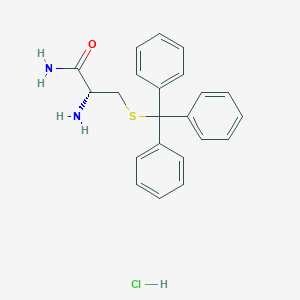
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
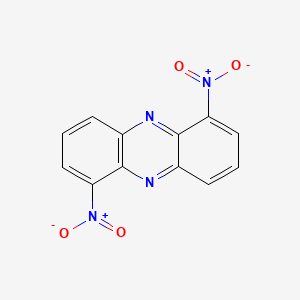
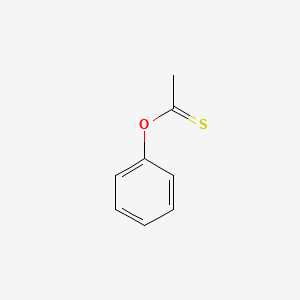
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
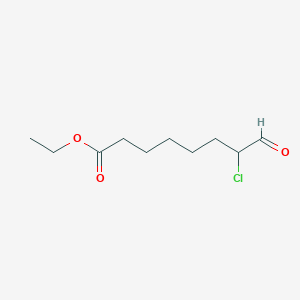

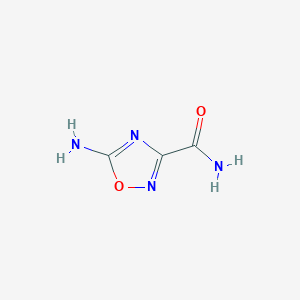
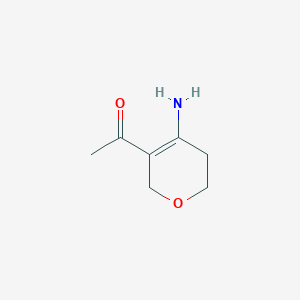
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
